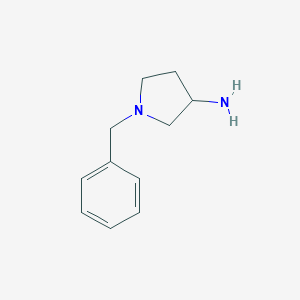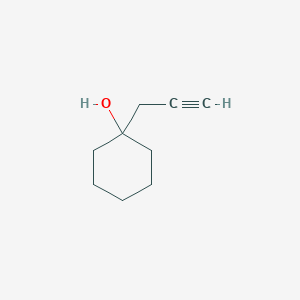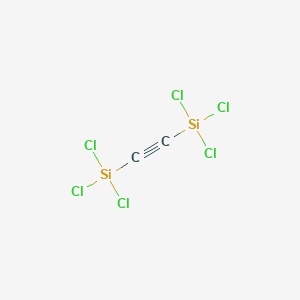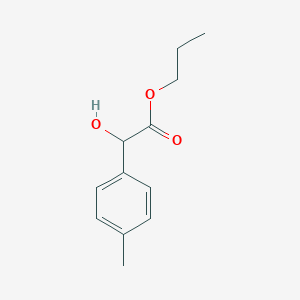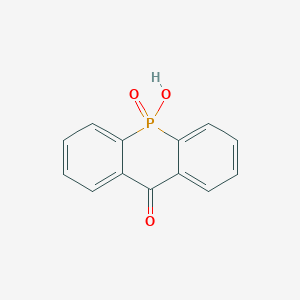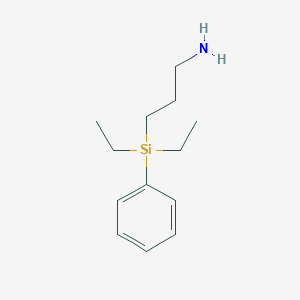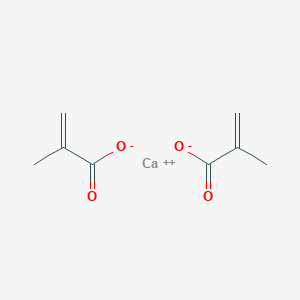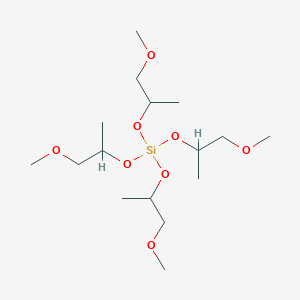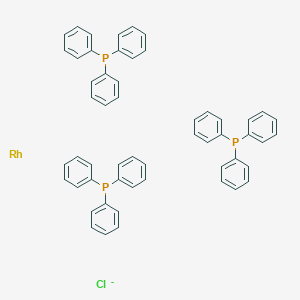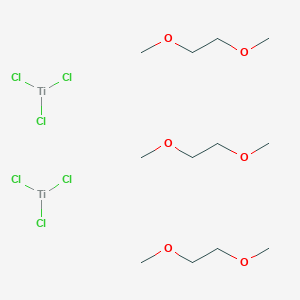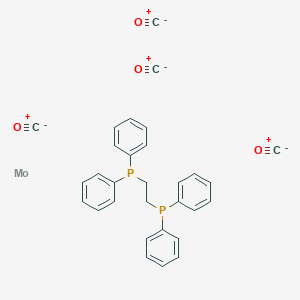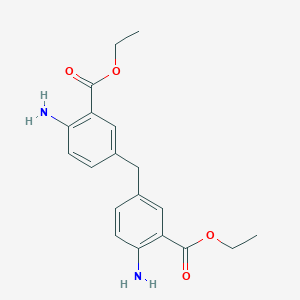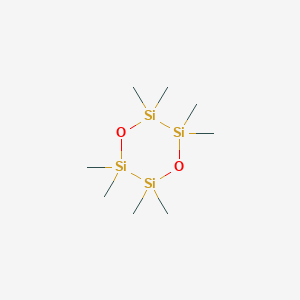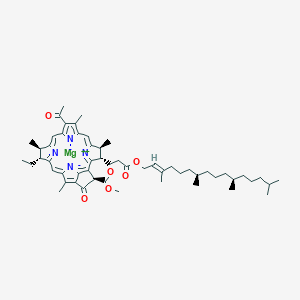
Bacteriochlorophyll
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bacteriochlorophylls are photosynthetic pigments found in various phototrophic bacteria. These pigments were discovered by C. B. van Niel in 1932 . They are structurally related to chlorophylls, which are the primary pigments in plants, algae, and cyanobacteria. Bacteriochlorophylls enable bacteria to conduct photosynthesis, albeit through an anoxygenic process that does not produce oxygen as a byproduct. These pigments absorb wavelengths of light that are not absorbed by plants or cyanobacteria, allowing bacteria to thrive in different ecological niches .
準備方法
Synthetic Routes and Reaction Conditions: Bacteriochlorophylls can be synthesized from divinyl chlorophyllide a or chlorophyllide a. The preparation involves the conversion of chlorophyll into bacteriochlorophyllide in methanol by chlorophyllase . The synthetic route includes the formation of tetrapyrroles, a dicarboxylic acid, a methyl ester, a methyl ketone, and the incorporation of a magnesium ion .
Industrial Production Methods: Large-scale preparations of bacteriochlorophylls involve techniques such as dioxane precipitation and column chromatography . These methods allow for the efficient extraction and purification of bacteriochlorophylls from bacterial cultures.
化学反応の分析
Types of Reactions: Bacteriochlorophylls undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the pigment’s structure and function.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include modified bacteriochlorophyll derivatives with altered absorption properties and enhanced stability .
科学的研究の応用
Bacteriochlorophylls have a wide range of scientific research applications:
Chemistry: Used as photosensitizers in photodynamic therapy for cancer treatment.
Biology: Play a crucial role in studying photosynthetic processes in bacteria.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in dye-sensitized solar cells and light energy harvesting simulations.
作用機序
Bacteriochlorophylls capture light energy and convert it into chemical energy through a series of electron transfer reactions. The pigments absorb light and transfer the energy to a reaction center, where it drives the synthesis of adenosine triphosphate (ATP) and other energy-rich compounds. The molecular targets include various proteins and enzymes involved in the photosynthetic electron transport chain .
類似化合物との比較
Chlorophyll a: Found in plants, algae, and cyanobacteria. It is the primary pigment for oxygenic photosynthesis.
Chlorophyll b: An accessory pigment that complements chlorophyll a by absorbing light in different wavelengths.
Bacteriochlorophyll b, c, d, e, f, g: Variants of this compound found in different bacterial species.
Uniqueness: Bacteriochlorophylls are unique in their ability to absorb light in the near-infrared region, which is not utilized by chlorophylls in plants. This allows phototrophic bacteria to inhabit environments with low light intensity and different light spectra .
特性
CAS番号 |
17499-98-8 |
|---|---|
分子式 |
C55H74MgN4O6 |
分子量 |
911.5 g/mol |
IUPAC名 |
magnesium;methyl 16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |
InChI |
InChI=1S/C55H75N4O6.Mg/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h25,27-32,34-35,39-40,51H,13-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+; |
InChIキー |
DSJXIQQMORJERS-JBRJOJLESA-M |
SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |
異性体SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |
正規SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |
Key on ui other cas no. |
17499-98-8 |
物理的記述 |
Dark blue solid; [Sigma-Aldrich MSDS] |
関連するCAS |
18025-10-0 |
同義語 |
Bacteriochlorophyll Bacteriochlorophylls |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


